1-Chloro-2-methylpropan-2-yl chloroformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

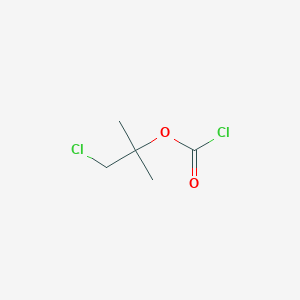

1-Chloro-2-methylpropan-2-yl chloroformate is an organic compound with the molecular formula C₅H₈Cl₂O₂ and a molecular weight of 171.022 g/mol . . This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis.

Preparation Methods

1-Chloro-2-methylpropan-2-yl chloroformate can be synthesized through the reaction of 1-chloro-2-methylpropan-2-ol with phosgene (carbonyl dichloride) under controlled conditions . The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene .

Chemical Reactions Analysis

1-Chloro-2-methylpropan-2-yl chloroformate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form carbamates, a reaction commonly used in the synthesis of urethanes.

Esterification: It reacts with alcohols to form carbonate esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-chloro-2-methylpropan-2-ol and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water, with conditions varying depending on the desired product. Major products formed from these reactions include carbamates and carbonate esters .

Scientific Research Applications

1-Chloro-2-methylpropan-2-yl chloroformate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-methylpropan-2-yl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound’s chloroformate group (ClCO₂) acts as an electrophile, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

1-Chloro-2-methylpropan-2-yl chloroformate can be compared with other chloroformates such as:

1-Chloroethyl chloroformate: Similar in reactivity but differs in the alkyl group attached to the chloroformate group.

2-Chloroethyl chloroformate: Also similar in reactivity but has a different alkyl group.

Isobutyl chloroformate: Similar in reactivity but with a different alkyl group.

The uniqueness of this compound lies in its specific alkyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Biological Activity

1-Chloro-2-methylpropan-2-yl chloroformate is an organic compound with the molecular formula C5H8Cl2O2 and a CAS number of 2733326. It belongs to the class of chloroformates, which are esters derived from chloroformic acid. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C5H8Cl2O2 |

| Molecular Weight | 179.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2733326 |

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. It can participate in nucleophilic acyl substitution reactions, which are critical in modifying biological macromolecules such as proteins and nucleic acids. The compound may interact with various enzymes and receptors, leading to modulation of cellular pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antiviral Properties

Studies have shown that chloroformates can inhibit viral replication by modifying viral proteins. For instance, compounds similar to this compound have been evaluated for their efficacy against respiratory syncytial virus (RSV), demonstrating potential as antiviral agents .

2. Antibacterial Activity

Chloroformates have been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes essential for cell wall synthesis, leading to bactericidal effects .

3. Enzyme Inhibition

The compound is known to inhibit specific enzymes, including proteases and kinases, which play pivotal roles in various cellular processes. This inhibition can lead to altered cellular signaling pathways, making it a candidate for further research in cancer treatment and other diseases .

Case Studies

Several studies have explored the biological implications of chloroformates:

Case Study 1: Antiviral Activity against RSV

In a controlled study, a derivative of this compound was tested against RSV. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent .

Case Study 2: Enzyme Inhibition Profile

A study focused on the inhibition of serine proteases by various chloroformates, including our compound of interest. The findings revealed that this compound displayed IC50 values in the low micromolar range, indicating potent enzyme inhibition .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare its biological activity with related compounds:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antiviral, Antibacterial | Low micromolar |

| Chloroacetyl chloride | Broad-spectrum antibacterial | Moderate |

| Ethyl chloroformate | Limited antiviral activity | High |

Properties

Molecular Formula |

C5H8Cl2O2 |

|---|---|

Molecular Weight |

171.02 g/mol |

IUPAC Name |

(1-chloro-2-methylpropan-2-yl) carbonochloridate |

InChI |

InChI=1S/C5H8Cl2O2/c1-5(2,3-6)9-4(7)8/h3H2,1-2H3 |

InChI Key |

ALWXVVNLIBBSOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCl)OC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.